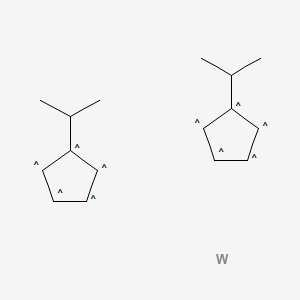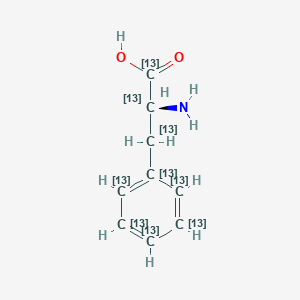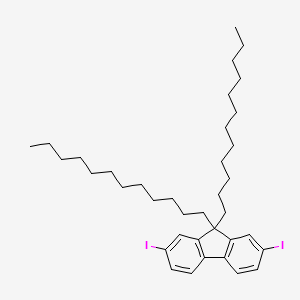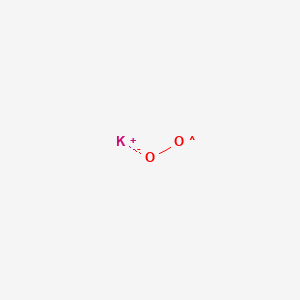
Bis(cyclopentadienyl)tungsten(IV) dihydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopentadienyl)tungsten(IV) dihydride, also known as bis(η5-cyclopentadienyl)tungsten dihydride, is an organometallic compound with the molecular formula C10H12W. This compound is notable for its use in various chemical reactions and applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)tungsten(IV) dihydride can be synthesized through the reaction of tungsten hexachloride (WCl6) with cyclopentadienyl sodium (NaCp) in the presence of hydrogen gas. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(cyclopentadienyl)tungsten(IV) dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The hydride ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., iodine, bromine), hydrogen gas, and various organic ligands. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions with this compound include tungsten halides, tungsten oxides, and various organometallic complexes depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis(cyclopentadienyl)tungsten(IV) dihydride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions and as a precursor for other tungsten-containing compounds.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: While not widely used in medicine, its unique properties make it a subject of interest for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of bis(cyclopentadienyl)tungsten(IV) dihydride involves its ability to act as a catalyst or reactant in various chemical reactions. The compound’s tungsten center can undergo changes in oxidation state, facilitating electron transfer and bond formation processes. The cyclopentadienyl ligands stabilize the tungsten center, allowing it to participate in a wide range of reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(cyclopentadienyl)molybdenum(IV) dihydride
- Bis(cyclopentadienyl)chromium(IV) dihydride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride
Uniqueness
Bis(cyclopentadienyl)tungsten(IV) dihydride is unique due to its specific electronic and steric properties conferred by the tungsten center and cyclopentadienyl ligands. These properties make it particularly effective in certain catalytic applications and reactions that similar compounds may not perform as efficiently .
Propiedades
Fórmula molecular |
C10H12W |
|---|---|
Peso molecular |
316.04 g/mol |
InChI |
InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |
Clave InChI |
FCGFDFIKNFHEHZ-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[WH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)







![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)



